tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate
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Overview
Description
tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate: is a nitrogen-containing heterocyclic compound It features a pyrido[1,2-a]pyrazine core, which is a fused bicyclic structure containing both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate serves as a versatile intermediate for the construction of more complex molecules.
Biology and Medicine: Its nitrogen-containing heterocyclic structure is often found in bioactive molecules, including antimicrobial, antiviral, and anticancer agents .
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes .
Comparison with Similar Compounds
- tert-Butyl 7-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate
- tert-Butyl 8-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
- tert-Butyl (7R,9aS)-7-(hydroxymethyl)octahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate
Uniqueness: tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of the oxo group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 8-oxo-3,4,6,7,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-14-5-4-11(16)8-10(14)9-15/h10H,4-9H2,1-3H3 |
InChI Key |
AKGMZJBMHDYRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCC(=O)CC2C1 |
Origin of Product |
United States |
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